molecular formula C15H22N2O4 B14084235 (R)-4-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)-N-hydroxy-3,5-dimethylbenzimidamide

(R)-4-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)-N-hydroxy-3,5-dimethylbenzimidamide

Cat. No.: B14084235
M. Wt: 294.35 g/mol
InChI Key: MMRYKVHWWGFOFW-GFCCVEGCSA-N
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Description

(R,Z)-4-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)-N’-hydroxy-3,5-dimethyl-benzimidamide is a synthetic organic compound that belongs to the class of benzimidamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (R,Z)-4-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)-N’-hydroxy-3,5-dimethyl-benzimidamide typically involves multiple steps:

    Formation of the Benzimidamide Core: This can be achieved by reacting an appropriate diamine with a carboxylic acid derivative under acidic or basic conditions.

    Introduction of the Dioxolane Group: The dioxolane moiety can be introduced via a nucleophilic substitution reaction, where a suitable dioxolane derivative reacts with the benzimidamide core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the benzimidamide core, potentially converting it to amines or other reduced forms.

    Substitution: The dioxolane group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, or halides under basic or acidic conditions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones, while reduction could produce amines.

Scientific Research Applications

Chemistry

    Catalysis: The compound could be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

    Materials Science: It may serve as a building block for the synthesis of advanced materials with unique properties.

Biology and Medicine

    Drug Development: The benzimidamide core is known for its potential as a pharmacophore in drug design, particularly for targeting enzymes or receptors.

    Biological Probes: The compound could be used as a probe to study biological processes or as a tool in biochemical assays.

Industry

    Polymer Synthesis: It might be used in the production of polymers with specific functionalities.

Mechanism of Action

The mechanism of action of (R,Z)-4-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)-N’-hydroxy-3,5-dimethyl-benzimidamide would depend on its specific interactions with molecular targets. Generally, benzimidamides can interact with enzymes, receptors, or nucleic acids, modulating their activity. The dioxolane and hydroxy groups may enhance binding affinity or specificity.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds like benzimidazole and its derivatives share a similar core structure and exhibit diverse biological activities.

    Dioxolane-Containing Compounds: Other compounds with dioxolane groups, such as certain carbohydrates or synthetic analogs, may have similar chemical properties.

Uniqueness

(R,Z)-4-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)-N’-hydroxy-3,5-dimethyl-benzimidamide is unique due to the combination of its benzimidamide core, dioxolane group, and hydroxy functionality. This unique structure may confer specific biological activities or chemical reactivity not observed in other compounds.

Properties

Molecular Formula

C15H22N2O4

Molecular Weight

294.35 g/mol

IUPAC Name

4-[[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methoxy]-N'-hydroxy-3,5-dimethylbenzenecarboximidamide

InChI

InChI=1S/C15H22N2O4/c1-9-5-11(14(16)17-18)6-10(2)13(9)19-7-12-8-20-15(3,4)21-12/h5-6,12,18H,7-8H2,1-4H3,(H2,16,17)/t12-/m1/s1

InChI Key

MMRYKVHWWGFOFW-GFCCVEGCSA-N

Isomeric SMILES

CC1=CC(=CC(=C1OC[C@@H]2COC(O2)(C)C)C)/C(=N\O)/N

Canonical SMILES

CC1=CC(=CC(=C1OCC2COC(O2)(C)C)C)C(=NO)N

Origin of Product

United States

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